molecular formula C20H25NO B008996 Spirasine IX CAS No. 102386-47-0

Spirasine IX

Cat. No.: B008996
CAS No.: 102386-47-0
M. Wt: 295.4 g/mol
InChI Key: GDZKAQWKAOPGBO-GMYBCVFKSA-N
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Description

Spirasine IX, also known as this compound, is a useful research compound. Its molecular formula is C20H25NO and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Predicted Reactivity

Based on its functional groups and diterpenoid class, Spirasine I may undergo the following reactions:

Oxidation Reactions

  • Ketone formation : The tertiary alcohol (C21–OH) could oxidize to a ketone under strong oxidizing agents like CrO<sub>3</sub> or KMnO<sub>4</sub> .

  • Epoxidation : The double bond (C15–C16) might react with peracids (e.g., mCPBA) to form an epoxide .

Reduction Reactions

  • Ketone reduction : The C19 ketone could be reduced to a secondary alcohol using NaBH<sub>4</sub> or LiAlH<sub>4</sub>6 .

  • Alkene hydrogenation : The C15–C16 double bond may undergo catalytic hydrogenation (H<sub>2</sub>/Pd) to yield a saturated derivative .

Acid/Base Reactions

  • Ether cleavage : The ether linkage (C7–O–C) might break under strongly acidic conditions (e.g., HBr/H<sub>2</sub>O) .

  • Amide hydrolysis : The lactam ring (N10–C17) could hydrolyze in acidic or basic media to form a carboxylic acid or amine6 .

Experimental Data for Analogous Compounds

Reactivity trends from diterpenoids with similar structures :

Reaction Type Conditions Typical Yield Catalyst/Reagent
EpoxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C70–85%Meta-chloroperbenzoic acid
Ketone reductionNaBH<sub>4</sub>, MeOH, 25°C90–95%Sodium borohydride
Acidic ether cleavage48% HBr, reflux60–75%Hydrobromic acid

Challenges in Reactivity Studies

  • Steric hindrance : The rigid heptacyclic skeleton limits access to reactive sites .

  • Stereochemical control : New chiral centers may form unpredictably during reactions6.

  • Solubility : Limited solubility in polar solvents complicates reaction monitoring .

Properties

CAS No.

102386-47-0

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

(5R,9S,11R,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-one

InChI

InChI=1S/C20H25NO/c1-10-7-19-8-13-15-18(2)4-3-5-20(15)16(19)14(22)11(10)6-12(19)17(20)21(13)9-18/h11-13,15-17H,1,3-9H2,2H3/t11-,12-,13+,15-,16-,17?,18+,19?,20?/m1/s1

InChI Key

GDZKAQWKAOPGBO-GMYBCVFKSA-N

SMILES

CC12CCCC34C1C5CC67C3C(=O)C(CC6C4N5C2)C(=C)C7

Isomeric SMILES

C[C@@]12CCCC34[C@@H]1[C@@H]5CC67[C@H]3C(=O)[C@H](C[C@@H]6C4N5C2)C(=C)C7

Canonical SMILES

CC12CCCC34C1C5CC67C3C(=O)C(CC6C4N5C2)C(=C)C7

Synonyms

spirasine IX

Origin of Product

United States

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